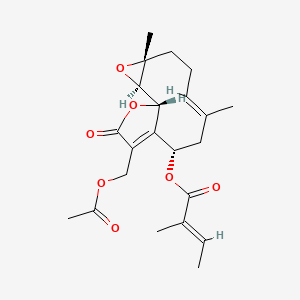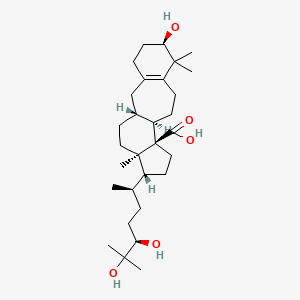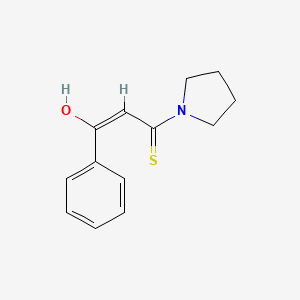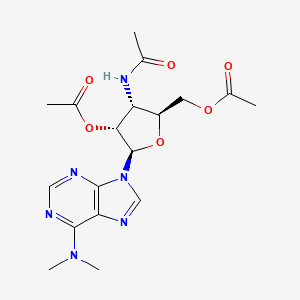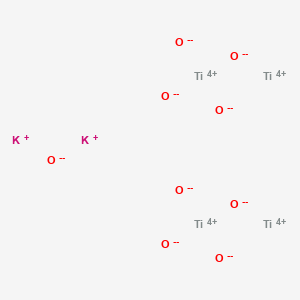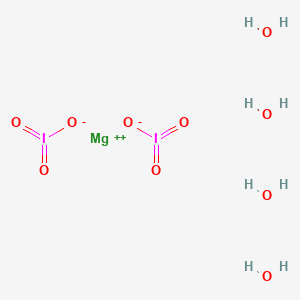
Magnesium iodate tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium iodate tetrahydrate is a compound with the linear formula: Mg (IO3)2 · 4H2O . It is a well-defined monoclinic crystal of high luster .
Synthesis Analysis
Magnesium iodate tetrahydrate can be prepared by the reaction of iodic acid and magnesium hydroxide. The reaction is as follows: Mg (OH)2+2HIO3→Mg (IO3)2+H2O . The resulting tetrahydrate is relatively insoluble .Molecular Structure Analysis
The molecular structure of Magnesium iodate tetrahydrate is represented by the linear formula: Mg (IO3)2 · 4H2O . The molecular weight of the compound is 446.17 .Chemical Reactions Analysis
When heated, Magnesium iodate tetrahydrate loses two waters of hydration at 510°C and the other two at 620°C .Physical And Chemical Properties Analysis
Magnesium iodate tetrahydrate is a white crystalline substance . It is relatively insoluble but is easily soluble in sulfuric acid . When heated, it loses two waters of hydration at 510°C and the other two at 620°C .Scientific Research Applications
Magnesium iodate tetrahydrate has been studied for its radiolysis properties, particularly in relation to neutron irradiation and the role of water of crystallization in its retention studies (Shrestha, Hellwig, & Keller, 1978).
The use of magnesium and its alloys, which includes magnesium iodate tetrahydrate, has been extensively researched for orthopedic applications. These studies have focused on improving the biomedical performance of magnesium alloys through various methods such as alloying and surface modification (Radha & Sreekanth, 2017).
Magnesium, including magnesium iodate tetrahydrate, plays an essential role in human health, being involved in over 600 enzymatic reactions, including energy metabolism and protein synthesis. Its availability is crucial in several clinical situations (de Baaij, Hoenderop, & Bindels, 2015).
The study of magnesium iodate decahydrate's crystal structure, Raman spectra, and thermal decomposition has provided insights into the geometric and energetic distortion of iodate ions and the dehydration process of magnesium iodates (Suchanek, Zhang, & Lutz, 1996).
Magnesium iodate has also been investigated for its potential in the synthesis of tetrahydro-1,2-oxazines, showcasing its role in chemical reactions and organic synthesis (Ganton & Kerr, 2004).
Magnesium iodate's role in the liquid metal extraction of neodymium from NdFeB magnet scrap by diffusion has been studied, highlighting its importance in recycling and material science applications (Xu, Chumbley, & Laabs, 1999).
Safety and Hazards
Magnesium iodate tetrahydrate is classified as an oxidizer and may intensify fire . It can cause skin, eye, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Future Directions
There is ongoing research into the properties of Magnesium iodate tetrahydrate. For example, a recent study successfully grew centimeter-sized large crystals of a new magnesium iodate via a facile aqua-solution method . This compound exhibits an interesting structural feature, namely, [(IO2 (OH))2 (IO3)]− pseudo-chains interacting with [Mg(H2O)6]2+ octahedra via the hydrogen bonds . This research suggests potential future directions in the study and application of Magnesium iodate tetrahydrate.
properties
IUPAC Name |
magnesium;diiodate;tetrahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HIO3.Mg.4H2O/c2*2-1(3)4;;;;;/h2*(H,2,3,4);;4*1H2/q;;+2;;;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDFCLGYWATLRM-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[O-]I(=O)=O.[O-]I(=O)=O.[Mg+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8I2MgO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80721549 |
Source


|
| Record name | Magnesium iodate--water (1/2/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80721549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13446-17-8 |
Source


|
| Record name | Magnesium iodate--water (1/2/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80721549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

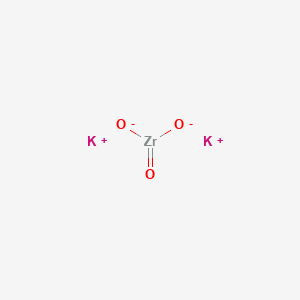

![[(2R)-2-octadecanoyloxy-3-trityloxypropyl] octadecanoate](/img/structure/B576656.png)



